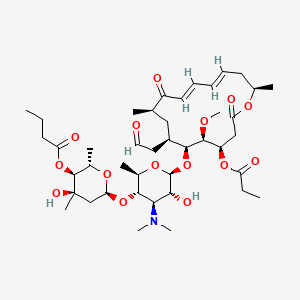

Midecamycin A4

Description

Properties

CAS No. |

36083-82-6 |

|---|---|

Molecular Formula |

C42H67NO15 |

Molecular Weight |

826.0 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |

InChI |

InChI=1S/C42H67NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-28,30,34-41,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChI Key |

NLUFZUPOQMATMY-VPLIJDJMSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H](C(=O)/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)C)CC=O)C)C |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(=O)C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)C)CC=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Midecamycin A4: A Technical Guide to its Discovery, Origin, and Core Scientific Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the macrolide antibiotic, Midecamycin A4. It covers its initial discovery and origin, detailed biosynthetic pathways, experimental protocols for its analysis, and key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, antibiotic discovery, and drug development.

Discovery and Origin

Midecamycin A4 is a naturally occurring 16-membered macrolide antibiotic. It is a minor component of the midecamycin complex, a group of closely related antibiotics produced by the filamentous bacterium, Streptomyces mycarofaciens.[1][2] The initial discovery and isolation of the midecamycin complex, including components A1, A2, A3, and A4, were first reported by T. Tsuruoka and his colleagues in 1971.[1]

The producing organism, Streptomyces mycarofaciens, is a Gram-positive bacterium found in soil.[3][4] Like many other Streptomyces species, it is a rich source of secondary metabolites with diverse biological activities. The biosynthesis of midecamycin A4 is orchestrated by a dedicated biosynthetic gene cluster within the genome of S. mycarofaciens.[5][6]

Physicochemical Properties

Midecamycin A4 possesses a complex chemical structure characterized by a 16-membered lactone ring glycosidically linked to two deoxysugars, D-mycaminose and L-mycarose.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C42H67NO15 | |

| Molecular Weight | 825.99 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | Not specifically reported for A4, Midecamycin A1 is 155-156 °C | |

| Solubility | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate | |

| UV max (in ethanol) | 232 nm | [1] |

Biosynthesis of Midecamycin A4

The biosynthesis of Midecamycin A4 originates from a Type I polyketide synthase (PKS) pathway, which is common for the production of macrolide antibiotics. The core macrolactone ring is assembled through the sequential condensation of small carboxylic acid-derived extender units. The process is governed by a large, multi-modular enzyme complex encoded by the midecamycin biosynthetic gene cluster.[5][6] Following the formation of the macrolactone, a series of post-PKS modifications, including glycosylation and acylation, lead to the final structure of Midecamycin A4.

A putative biosynthetic pathway is outlined below:

References

- 1. researchgate.net [researchgate.net]

- 2. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Streptomyces species from soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7070980B2 - Midecamycin biosynthetic genes - Google Patents [patents.google.com]

- 6. Cloning of midecamycin biosynthetic genes from Streptomyces mycarofaciens 1748 - PubMed [pubmed.ncbi.nlm.nih.gov]

Midecamycin A4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4 is a member of the midecamycin family, a group of 16-membered macrolide antibiotics.[1] Produced by the bacterium Streptomyces mycarofaciens, midecamycins exhibit a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Midecamycin A4, intended to support research and development efforts in the field of antibacterial drug discovery. While extensive data exists for the parent compound, midecamycin, this guide will focus on Midecamycin A4, noting where data is inferred from related compounds due to the limited availability of specific experimental results for this particular analogue.

Chemical Structure and Properties

Midecamycin A4 is a complex macrolide characterized by a 16-membered lactone ring glycosidically linked to two deoxy sugars, D-mycaminose and L-mycarose. The specific stereochemistry and substitution pattern of these sugars, along with the functional groups on the macrolactone ring, are crucial for its biological activity.

Table 1: Physicochemical Properties of Midecamycin A4

| Property | Value | Source |

| Molecular Formula | C42H67NO15 | PubChem CID: 76971499 |

| Molecular Weight | 826.0 g/mol | PubChem CID: 76971499 |

| Appearance | White or almost white, crystalline powder | Inferred from Midecamycin |

| Solubility | Soluble in methanol, ethanol, acetone, and chloroform. Slightly soluble in water. | Inferred from Midecamycin |

| Melting Point | Not available |

Spectroscopic Data

Table 2: Predicted 1H NMR Chemical Shifts for Key Functional Groups in Midecamycin A4

| Functional Group | Approximate Chemical Shift (δ, ppm) |

| Methyl groups (CH3) | 0.8 - 1.5 |

| Methylene groups (CH2) | 1.2 - 2.5 |

| Methine groups (CH) | 2.5 - 4.5 |

| Sugar protons | 3.0 - 5.5 |

| Olefinic protons | 5.0 - 6.5 |

| Aldehyde proton | 9.5 - 10.0 |

Table 3: Predicted 13C NMR Chemical Shifts for Key Functional Groups in Midecamycin A4

| Functional Group | Approximate Chemical Shift (δ, ppm) |

| Methyl carbons (CH3) | 10 - 30 |

| Methylene carbons (CH2) | 20 - 50 |

| Methine carbons (CH) | 30 - 70 |

| Sugar carbons | 60 - 105 |

| Olefinic carbons | 110 - 150 |

| Carbonyl carbons (ester, ketone) | 170 - 210 |

Table 4: Predicted IR Absorption Bands for Key Functional Groups in Midecamycin A4

| Functional Group | Approximate Wavenumber (cm-1) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (alkane) | 2850 - 3000 |

| C=O stretch (ester) | 1735 - 1750 |

| C=O stretch (ketone) | 1705 - 1725 |

| C=C stretch (alkene) | 1640 - 1680 |

| C-O stretch (ether, ester, alcohol) | 1000 - 1300 |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for the characterization of midecamycins. The fragmentation pattern typically involves the cleavage of the glycosidic bonds, leading to the loss of the sugar moieties, as well as fragmentation of the macrolactone ring. The expected [M+H]+ ion for Midecamycin A4 in HRMS would be approximately m/z 826.4511.[3][4]

Mechanism of Action

Midecamycin A4, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] The molecule binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center. This binding event interferes with the translocation step of protein elongation, preventing the growing polypeptide chain from moving from the A-site to the P-site, thereby halting protein synthesis and leading to bacteriostasis.

Caption: Mechanism of Midecamycin A4 action.

Antibacterial Spectrum and Resistance

Midecamycin A4 is expected to have a similar antibacterial spectrum to other midecamycins, which are primarily effective against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pneumoniae, and Streptococcus pyogenes.[1] Its activity against Gram-negative bacteria is generally limited.

Bacterial resistance to macrolides, including midecamycins, can arise through several mechanisms:

-

Target site modification: Methylation of the 23S rRNA component of the 50S ribosomal subunit by Erm methyltransferases prevents the binding of the macrolide antibiotic.

-

Active efflux: Bacteria may acquire genes encoding efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.

-

Enzymatic inactivation: Production of enzymes such as esterases or phosphotransferases that can modify and inactivate the antibiotic molecule.

Caption: Bacterial resistance mechanisms to Midecamycin A4.

Experimental Protocols

1. Isolation and Purification of Midecamycin A4 from Streptomyces mycarofaciens

Workflow:

Caption: General workflow for Midecamycin isolation.

Methodology:

-

Fermentation: Culture Streptomyces mycarofaciens in a suitable liquid medium under optimal conditions for midecamycin production.

-

Harvesting: Separate the mycelium from the fermentation broth by centrifugation or filtration.

-

Extraction: Extract the supernatant with a water-immiscible organic solvent such as ethyl acetate at a neutral or slightly alkaline pH.

-

Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.

-

Chromatography: Subject the crude extract to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different midecamycin components.

-

Purification: Further purify the fractions containing Midecamycin A4 using techniques such as preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the isolated Midecamycin A4 using spectroscopic methods (NMR, MS, IR) and comparison with a reference standard if available.

2. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol provides a standardized method for determining the MIC of Midecamycin A4 against a target bacterium, such as Staphylococcus aureus.

Materials:

-

Midecamycin A4 stock solution (in a suitable solvent, e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Staphylococcus aureus strain (e.g., ATCC 29213)

-

Sterile saline (0.85%)

-

McFarland 0.5 turbidity standard

-

Incubator (35 ± 2 °C)

-

Spectrophotometer or plate reader (optional)

Workflow:

Caption: Workflow for MIC determination.

Methodology:

-

Inoculum Preparation: Prepare a suspension of S. aureus in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.[5][6][7][8]

-

Drug Dilution: Prepare a series of two-fold serial dilutions of Midecamycin A4 in CAMHB directly in the 96-well microtiter plate. The final volume in each well should be 100 µL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).[6]

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.[7]

-

Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.[9]

-

MIC Determination: The MIC is defined as the lowest concentration of Midecamycin A4 that completely inhibits visible growth of the organism. Growth can be assessed visually as turbidity or a pellet at the bottom of the well. A plate reader can also be used to measure absorbance.

Conclusion

Midecamycin A4 is a promising macrolide antibiotic with significant potential for further research and development. This technical guide has summarized the currently available information on its chemical structure, properties, and biological activity. While there are gaps in the publicly available experimental data, particularly detailed spectroscopic characterization and specific isolation protocols, the information provided herein serves as a valuable resource for scientists working on the discovery and development of new antibacterial agents. Further research is warranted to fully elucidate the therapeutic potential of Midecamycin A4.

References

- 1. Midecamycin | C41H67NO15 | CID 5282169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. youtube.com [youtube.com]

- 9. goldbio.com [goldbio.com]

Midecamycin A4's Mechanism of Action on Bacterial Ribosomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A4, a 16-membered macrolide antibiotic, exerts its antibacterial effect by targeting the bacterial ribosome and inhibiting protein synthesis. This guide provides a detailed examination of the molecular mechanisms underlying the action of Midecamycin A4, focusing on its interaction with the 50S ribosomal subunit. While specific experimental quantitative data for Midecamycin A4 is limited, this document synthesizes available information on its parent compound, Midecamycin, and closely related 16-membered macrolides to provide a comprehensive understanding of its mode of action. This guide also details common experimental protocols for studying macrolide-ribosome interactions and discusses known resistance mechanisms.

Introduction

Macrolide antibiotics are a clinically important class of drugs that inhibit bacterial protein synthesis. Midecamycin, produced by Streptomyces mycarofaciens, is a 16-membered macrolide with a spectrum of activity against Gram-positive bacteria. Midecamycin A4 is one of the main components of Midecamycin. Like other macrolides, its primary target is the bacterial ribosome, a complex molecular machine responsible for translating messenger RNA (mRNA) into proteins. By binding to the ribosome, Midecamycin A4 disrupts this essential process, leading to the cessation of bacterial growth and proliferation. Understanding the precise mechanism of action is crucial for the development of new macrolide derivatives to combat the growing threat of antibiotic resistance.

Mechanism of Action of Midecamycin A4

The antibacterial activity of Midecamycin A4 stems from its ability to bind to the 50S subunit of the bacterial ribosome and obstruct the process of protein elongation.

Binding Site within the Ribosomal Exit Tunnel

Midecamycin A4 binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit, a channel through which the growing polypeptide chain emerges from the ribosome. This binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation.

A molecular docking study of Midecamycin A1, a closely related component of Midecamycin, predicted its binding site within the hydrophobic pocket of the NPET. The study suggested that Midecamycin A1 is surrounded by several nucleotides of the 23S rRNA, including U746, A2058, A2059, A2062, G2505, U2609, C2610, and C2611[1]. A key interaction predicted was a hydrogen bond between the drug and the nucleotide C2611, which helps to anchor the molecule in its binding site[1].

The binding of macrolides to this site sterically hinders the passage of the nascent polypeptide chain, effectively causing a "traffic jam" within the ribosome and leading to premature termination of protein synthesis[2].

dot

Inhibition of Protein Elongation

By physically obstructing the NPET, Midecamycin A4 prevents the elongation of the nascent polypeptide chain beyond a few amino acids. This leads to the dissociation of the incomplete peptidyl-tRNA from the ribosome, a process known as "drop-off". The accumulation of these truncated peptides and the sequestration of ribosomes in a stalled state disrupt the cellular protein synthesis machinery, ultimately inhibiting bacterial growth.

Quantitative Analysis of Ribosome Interaction

While specific experimental quantitative data for Midecamycin A4 is scarce, data from its parent compound, Midecamycin A1, and other 16-membered macrolides provide valuable insights into its binding affinity and inhibitory activity.

Binding Affinity

A molecular docking study for Midecamycin A1 predicted a binding affinity of -7.8 kcal/mol to the bacterial ribosome[1]. It is important to note that this is a computational prediction and requires experimental validation.

For comparison, experimental data for other 16-membered macrolides are presented in the table below. These values were obtained through various biochemical assays and provide a reference range for the expected binding affinity of Midecamycin A4.

| Macrolide (16-membered) | Dissociation Constant (Kd) | Bacterial Species | Reference |

| Josamycin | 5.5 nM | Escherichia coli | [3] |

| Spiramycin | 1.8 nM (apparent) | Escherichia coli | [4] |

| Tylosin | Ki = 3 µM | Escherichia coli | [5] |

Table 1: Experimentally Determined Binding Affinities of 16-Membered Macrolides to Bacterial Ribosomes.

Inhibition of Protein Synthesis

| Macrolide (16-membered) | IC50 for Protein Synthesis Inhibition | System | Reference |

| Tildipirosin | 0.23 ± 0.01 µM | In vitro transcription/translation | [6] |

| Tylosin | 0.31 ± 0.05 µM | In vitro transcription/translation | [6] |

| Tylosin | 0.05 to 13.0 µM (range) | A/T assay | [7] |

| Spiramycin | 0.07 to 18 µM (range) | A/T assay | [7] |

Table 2: IC50 Values for Protein Synthesis Inhibition by 16-Membered Macrolides.

Experimental Protocols

A variety of experimental techniques are employed to investigate the interaction of macrolides with bacterial ribosomes. Below are detailed methodologies for key experiments.

Ribosome Binding Assays

This method is used to determine the binding affinity (Kd) of a ligand to its target.

-

Principle: This assay relies on the separation of ribosome-ligand complexes from the free ligand by filtration through a nitrocellulose membrane. The ribosome and any bound ligand are retained on the filter, while the smaller, unbound ligand passes through.

-

Protocol:

-

Preparation of Ribosomes: Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600) through differential centrifugation and sucrose gradient purification.

-

Radiolabeling: Use a radiolabeled form of the macrolide (e.g., [³H]Midecamycin A4). If a radiolabeled version is unavailable, a competition assay with a known radiolabeled macrolide can be performed.

-

Binding Reaction: Incubate a constant concentration of ribosomes with varying concentrations of the radiolabeled macrolide in a suitable binding buffer (e.g., 20 mM HEPES-KOH pH 7.5, 10 mM Mg(OAc)₂, 150 mM NH₄Cl, 4 mM β-mercaptoethanol) at 37°C for a predetermined time to reach equilibrium.

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose filter.

-

Washing: Wash the filter with cold binding buffer to remove any unbound ligand.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound ligand as a function of the free ligand concentration and fit the data to a binding isotherm (e.g., Scatchard plot) to determine the Kd.

-

dot

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

-

Principle: A cell-free extract containing all the necessary components for translation (ribosomes, tRNAs, amino acids, enzymes) is used to synthesize a reporter protein (e.g., luciferase or green fluorescent protein). The effect of the antibiotic on the amount of protein produced is then quantified.

-

Protocol:

-

Prepare Cell-Free Extract: Prepare an S30 extract from a suitable bacterial strain (e.g., E. coli).

-

Reaction Mixture: Set up a reaction mixture containing the S30 extract, a DNA template encoding the reporter protein, amino acids (including a radiolabeled one like [³⁵S]methionine if using autoradiography), an energy source (ATP, GTP), and varying concentrations of Midecamycin A4.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time to allow for transcription and translation.

-

Quantification of Protein Synthesis:

-

Luciferase Assay: If using a luciferase reporter, add the luciferin substrate and measure the resulting luminescence.

-

Fluorometry: If using a fluorescent protein reporter, measure the fluorescence.

-

Autoradiography: If using a radiolabeled amino acid, separate the proteins by SDS-PAGE and visualize the newly synthesized protein by autoradiography.

-

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of Midecamycin A4 to determine the IC50 value.

-

dot

Toeprinting Assay

This technique is used to map the precise location of the ribosome stalled on an mRNA molecule by an antibiotic.

-

Principle: A reverse transcriptase enzyme is used to synthesize a complementary DNA (cDNA) strand from an mRNA template. When the reverse transcriptase encounters a stalled ribosome, it stops, resulting in a truncated cDNA product. The length of this "toeprint" fragment reveals the exact position of the ribosome on the mRNA.

-

Protocol:

-

In Vitro Translation: Perform an in vitro translation reaction as described above, using a specific mRNA template and in the presence of Midecamycin A4.

-

Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected stalling site on the mRNA.

-

Reverse Transcription: Add reverse transcriptase and dNTPs to initiate cDNA synthesis.

-

Gel Electrophoresis: Separate the cDNA products on a high-resolution denaturing polyacrylamide gel.

-

Visualization: Visualize the cDNA fragments by autoradiography or fluorescence imaging. A sequencing ladder of the same mRNA should be run alongside to precisely map the toeprint.

-

Analysis: The appearance of a specific truncated cDNA fragment in the presence of the antibiotic indicates the site of ribosome stalling.

-

Resistance Mechanisms

Bacterial resistance to macrolides, including Midecamycin, can arise through several mechanisms.

-

Target Site Modification: The most common mechanism of macrolide resistance is the modification of the ribosomal binding site. This is often achieved through the enzymatic methylation of an adenine residue (A2058 in E. coli) in the 23S rRNA by Erm methyltransferases. This methylation reduces the binding affinity of the macrolide to the ribosome.

-

Drug Inactivation: Bacteria can produce enzymes that chemically modify and inactivate the antibiotic. For Midecamycin, inactivation can occur through glycosylation, where a sugar moiety is attached to the drug, rendering it unable to bind to the ribosome[8].

-

Efflux Pumps: Bacteria can acquire genes encoding efflux pumps, which are membrane proteins that actively transport the antibiotic out of the cell, thereby reducing its intracellular concentration to sub-inhibitory levels.

dot

Conclusion

Midecamycin A4, a 16-membered macrolide, inhibits bacterial protein synthesis by binding to the nascent peptide exit tunnel of the 50S ribosomal subunit. This interaction physically obstructs the passage of the growing polypeptide chain, leading to premature termination of translation. While specific quantitative binding and inhibition data for Midecamycin A4 are limited, comparative data from other 16-membered macrolides suggest a high affinity for the bacterial ribosome and potent inhibitory activity. The emergence of resistance through target site modification, drug inactivation, and efflux poses a significant challenge to the clinical utility of Midecamycin and other macrolides. Further research, including high-resolution structural studies of the Midecamycin A4-ribosome complex and detailed kinetic analyses, is crucial for a more complete understanding of its mechanism of action and for the rational design of novel derivatives that can overcome existing resistance mechanisms.

References

- 1. Mechanism of action of spiramycin and other macrolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spiramycin | C43H74N2O14 | CID 5266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Kinetics of macrolide action: the josamycin and erythromycin cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interaction between the antibiotic spiramycin and a ribosomal complex active in peptide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kinetic studies on the interaction between a ribosomal complex active in peptide bond formation and the macrolide antibiotics tylosin and erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Protein Synthesis on the Ribosome by Tildipirosin Compared with Other Veterinary Macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

Midecamycin A4: A Comprehensive Technical Guide to its Antibacterial Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin A4, a member of the 16-membered macrolide antibiotic family, exhibits a broad spectrum of antibacterial activity, particularly against Gram-positive bacteria. This technical guide provides an in-depth analysis of Midecamycin A4's antibacterial profile, including quantitative data on its minimum inhibitory concentrations (MICs), detailed experimental protocols for its evaluation, and a visual representation of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Mechanism of Action

Midecamycin A4, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] The primary target of Midecamycin A4 is the 50S ribosomal subunit of the bacterial ribosome. By binding to the 50S subunit, it interferes with the translocation step of protein synthesis, preventing the growing polypeptide chain from moving from the A-site to the P-site. This ultimately halts the elongation of the protein, leading to the inhibition of bacterial growth and replication.

References

An In-depth Technical Guide to the Midecamycin A4 Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract: Midecamycin A4, a 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens, exhibits potent antibacterial activity. This technical guide provides a comprehensive overview of the Midecamycin A4 biosynthesis pathway, detailing the genetic basis, enzymatic steps, and regulatory aspects. The document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product biosynthesis and the development of novel antibiotics. It includes a proposed biosynthetic pathway based on the analysis of the midecamycin biosynthetic gene cluster, a summary of available quantitative data, detailed experimental protocols for key research methodologies, and visualizations of the core biological processes.

Introduction

Midecamycin is a naturally occurring 16-membered macrolide antibiotic synthesized by Streptomyces mycarofaciens[1][2]. The midecamycin complex consists of several related compounds, with Midecamycin A4 being a key component. These compounds are characterized by a 16-membered lactone ring, which is decorated with a disaccharide moiety, 4′-O-(α-L-mycarosyl)-β-D-mycaminosyl[1]. Midecamycins are effective against Gram-positive bacteria and some efflux-mediated erythromycin-resistant strains[1]. The biosynthesis of such complex natural products is orchestrated by a series of enzymes encoded by a dedicated biosynthetic gene cluster (BGC). Understanding this pathway is crucial for efforts to improve production titers and to engineer novel macrolide antibiotics through combinatorial biosynthesis and synthetic biology approaches.

The Midecamycin Biosynthetic Gene Cluster (BGC0000096)

The genetic blueprint for midecamycin biosynthesis is located within a specific region of the Streptomyces mycarofaciens chromosome. This biosynthetic gene cluster (BGC), cataloged in the Minimum Information about a Biosynthetic Gene cluster (MIBiG) database as BGC0000096, spans approximately 84.4 kb and contains a series of open reading frames (ORFs)[3]. While a complete functional annotation of every ORF is not yet publicly available, bioinformatic analysis and comparison with other well-characterized macrolide BGCs allow for the assignment of putative functions to many of the genes. The cluster contains genes encoding a Type I modular polyketide synthase (PKS), enzymes for the biosynthesis of deoxysugar precursors, tailoring enzymes such as glycosyltransferases and acyltransferases, as well as regulatory and resistance genes.

The Midecamycin A4 Biosynthesis Pathway

The biosynthesis of Midecamycin A4 can be conceptually divided into three main stages: (1) formation of the polyketide backbone by the PKS, (2) post-PKS modifications to the macrolactone ring, and (3) glycosylation and further tailoring of the sugar moieties.

Polyketide Backbone Synthesis

The core of Midecamycin A4 is a 16-membered macrolactone ring, which is assembled by a Type I modular polyketide synthase (PKS). This large, multi-enzyme complex catalyzes the sequential condensation of small carboxylic acid-derived extender units in an assembly-line-like fashion[4]. The specific extender units used in midecamycin biosynthesis include malonyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA[5]. Additionally, the biosynthesis of some 16-membered macrolides requires the less common extender unit, methoxymalonyl-ACP[5]. The heterologous expression of the midecamycin PKS genes in a Streptomyces fradiae strain engineered to produce methoxymalonyl-ACP resulted in the production of a midecamycin analog, highlighting the importance of this precursor[5].

The midecamycin PKS is encoded by a set of genes within the BGC0000096 cluster. Each module of the PKS is responsible for the incorporation and processing of a specific extender unit. A typical PKS module contains a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain. The AT domain selects the appropriate extender unit, which is then loaded onto the ACP. The KS domain catalyzes the Claisen condensation, extending the growing polyketide chain. Additional domains within a module, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), determine the reduction state of the β-keto group. The final polyketide chain is released from the PKS, often with concomitant cyclization to form the macrolactone ring, by a thioesterase (TE) domain located in the final module.

Caption: Proposed biosynthetic pathway for Midecamycin A4.

Post-PKS Modifications

Following the synthesis and release of the polyketide chain from the PKS, the resulting macrolactone precursor, termed protomidecamycin, undergoes a series of tailoring reactions. These modifications are catalyzed by enzymes encoded by genes within the BGC and are crucial for the biological activity of the final molecule[4]. These reactions typically include hydroxylations at specific positions on the macrolactone ring, which are often carried out by cytochrome P450 monooxygenases, and subsequent oxidations. The resulting modified aglycone serves as the substrate for glycosylation.

Glycosylation and Final Tailoring

A critical step in the biosynthesis of Midecamycin A4 is the attachment of deoxysugar moieties. The disaccharide attached to the midecamycin core is 4′-O-(α-L-mycarosyl)-β-D-mycaminosyl[1]. The biosynthesis of these deoxysugars from primary metabolites is a complex process involving a dedicated set of enzymes also encoded within the BGC. Once synthesized, the deoxysugars are attached to the macrolactone aglycone by glycosyltransferases (GTs). This process is sequential, with the first sugar, D-mycaminose, being attached, followed by the second sugar, L-mycarose.

The final step in the biosynthesis of Midecamycin A4 is the acylation at the 3-hydroxyl group of the macrolactone ring. This reaction is catalyzed by a 3-O-acyltransferase. The gene mdmB from S. mycarofaciens has been identified to encode a 3-O-acyltransferase that can add both acetyl and propionyl groups to the 3-position of 16-membered macrolides[6]. For Midecamycin A4, a propionyl group is added at this position.

Regulation of Midecamycin Biosynthesis

The production of secondary metabolites like midecamycin is tightly regulated in Streptomyces. This regulation occurs at multiple levels and involves both pathway-specific and global regulatory proteins. Pathway-specific regulators are typically encoded by genes located within the biosynthetic gene cluster. Many of these belong to the Streptomyces antibiotic regulatory protein (SARP) family[7]. These proteins often act as transcriptional activators, directly controlling the expression of the biosynthetic genes in response to specific signals. In addition to pathway-specific regulation, global regulators that respond to nutritional and environmental cues also play a crucial role in controlling the onset and level of antibiotic production. For instance, TetR family regulators are known to control the biosynthesis of polyketide precursors like malonyl-CoA, thereby influencing the overall yield of the final product[8]. While the specific regulatory network governing midecamycin biosynthesis has not been fully elucidated, it is expected to follow these general principles.

Caption: Conceptual regulatory network for Midecamycin biosynthesis.

Quantitative Data

Quantitative data on the Midecamycin A4 biosynthesis pathway is limited in the public domain. However, some studies provide insights into the production levels that can be achieved through genetic engineering.

| Parameter | Value | Organism | Conditions | Reference |

| Product Titer | 1 g/L | Streptomyces fradiae (heterologous host) | Engineered with methoxymalonyl-ACP pathway and expressing midecamycin PKS genes. The product was a midecamycin analog. | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the Midecamycin A4 biosynthesis pathway.

Gene Knockout in Streptomyces mycarofaciens via CRISPR/Cas9

This protocol describes a general workflow for targeted gene deletion in Streptomyces using the CRISPR/Cas9 system.

Materials:

-

Streptomyces mycarofaciens strain

-

CRISPR/Cas9 editing plasmid (e.g., pCRISPomyces-2)

-

E. coli strain for plasmid construction and conjugation (e.g., DH5α and ET12567/pUZ8002)

-

Oligonucleotides for guide RNA (gRNA) and homology arms

-

Restriction enzymes and ligase (for plasmid construction)

-

Appropriate antibiotics for selection

-

Media for E. coli and Streptomyces growth and conjugation (e.g., LB, MS agar)

Procedure:

-

Design and Construction of the Editing Plasmid:

-

Design a 20-bp gRNA sequence targeting the gene of interest.

-

Design ~1 kb homology arms flanking the target gene.

-

Synthesize and anneal the gRNA oligonucleotides.

-

Clone the annealed gRNA into the CRISPR/Cas9 vector.

-

Amplify the homology arms by PCR and clone them into the gRNA-containing vector.

-

-

Transformation into E. coli and Conjugation:

-

Transform the final editing plasmid into E. coli ET12567/pUZ8002.

-

Grow the E. coli donor strain and the S. mycarofaciens recipient strain to mid-log phase.

-

Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).

-

Incubate the conjugation plates to allow for plasmid transfer.

-

-

Selection of Exconjugants and Mutants:

-

Overlay the conjugation plates with antibiotics to select for S. mycarofaciens exconjugants containing the editing plasmid.

-

Subculture the exconjugants on a non-selective medium to allow for plasmid loss.

-

Screen for colonies that have lost the plasmid and have undergone the desired gene deletion by replica plating and PCR analysis.

-

-

Verification of the Mutant:

-

Confirm the gene deletion by PCR using primers flanking the target region.

-

Sequence the PCR product to verify the precise deletion.

-

Analyze the mutant phenotype, for example, by HPLC analysis of the fermentation broth to confirm the loss of midecamycin production.

-

Caption: General workflow for gene knockout in Streptomyces.

Heterologous Expression and Purification of a Midecamycin Biosynthesis Enzyme

This protocol outlines the expression of a midecamycin biosynthesis gene (e.g., a glycosyltransferase) in E. coli and subsequent purification of the recombinant protein.

Materials:

-

Expression vector (e.g., pET series with a His-tag)

-

E. coli expression host (e.g., BL21(DE3))

-

Gene of interest amplified from S. mycarofaciens genomic DNA

-

Restriction enzymes and ligase

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., Tris-HCl, NaCl, imidazole)

-

Ni-NTA affinity chromatography column

-

SDS-PAGE reagents

Procedure:

-

Cloning of the Gene into an Expression Vector:

-

Amplify the gene of interest from S. mycarofaciens genomic DNA using PCR with primers containing appropriate restriction sites.

-

Digest the PCR product and the expression vector with the corresponding restriction enzymes.

-

Ligate the gene into the expression vector.

-

Transform the ligation mixture into a cloning host (E. coli DH5α) and select for positive clones.

-

Verify the construct by restriction digestion and sequencing.

-

-

Protein Expression:

-

Transform the expression plasmid into an E. coli expression host (e.g., BL21(DE3)).

-

Grow a culture of the expression strain in LB medium with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

-

Continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

-

Elute the His-tagged protein with elution buffer containing a high concentration of imidazole.

-

Analyze the purified protein by SDS-PAGE.

-

If necessary, perform further purification steps such as size-exclusion chromatography.

-

Glycosyltransferase Activity Assay

This protocol describes a general method for assaying the activity of a glycosyltransferase involved in midecamycin biosynthesis.

Materials:

-

Purified glycosyltransferase

-

Macrolide acceptor substrate (e.g., a midecamycin precursor)

-

Sugar donor substrate (e.g., UDP-D-mycaminose)

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Method for detecting product formation (e.g., HPLC, LC-MS, or a coupled enzyme assay)

Procedure:

-

Enzyme Reaction:

-

Set up a reaction mixture containing the reaction buffer, the macrolide acceptor substrate, the sugar donor substrate, and the purified glycosyltransferase.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., methanol or a strong acid).

-

-

Product Detection and Analysis:

-

Analyze the reaction mixture by HPLC or LC-MS to detect the formation of the glycosylated product.

-

Quantify the product peak to determine the reaction rate.

-

-

Enzyme Kinetics (Optional):

-

To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of one substrate while keeping the other substrate at a saturating concentration.

-

Plot the initial reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation.

-

Conclusion

The biosynthesis of Midecamycin A4 is a complex process involving a large Type I polyketide synthase and a series of tailoring enzymes. While the complete functional characterization of the midecamycin biosynthetic gene cluster is ongoing, the available information provides a solid framework for understanding this important pathway. The experimental protocols and conceptual diagrams presented in this guide are intended to serve as a valuable resource for researchers in the field. Further investigation into the specific functions of all the genes within the BGC and the intricate regulatory networks that control their expression will be crucial for unlocking the full potential of midecamycin biosynthesis for the development of new and improved antibiotics.

References

- 1. BGC0000096 [mibig.secondarymetabolites.org]

- 2. Characterization of Streptomyces argillaceus genes encoding a polyketide synthase involved in the biosynthesis of the antitumor mithramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Genome mining of biosynthetic and chemotherapeutic gene clusters in Streptomyces bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterization of meridamycin biosynthetic gene cluster from Streptomyces sp. NRRL 30748 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Subcloning and expression of midecamycin polyketide synthase genes from Streptomyces mycarofaciens 1748 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Acylation specificity of midecamycin 3-O-acyltransferase within Streptomyces spiramyceticus F21] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functional Analysis of MycE and MycF, Two O-Methyltransferases Involved in Biosynthesis of Mycinamicin Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Midecamycin A4

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients is paramount. This guide provides an in-depth analysis of the solubility of Midecamycin A4, a macrolide antibiotic, in various solvents. The information presented herein is crucial for formulation development, analytical method design, and in vitro studies.

Core Topic: Midecamycin A4 Solubility Profile

Midecamycin A4 is a principal component of Midecamycin, an antibiotic complex produced by Streptomyces mycarofaciens. Its therapeutic efficacy is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. This document collates available quantitative data, outlines experimental methodologies for solubility determination, and presents a generalized workflow for such studies.

Quantitative Solubility Data

The solubility of Midecamycin A4 has been reported in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that some sources report the solubility of "Midecamycin," a mixture containing Midecamycin A4, which may account for variations in reported values.

| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100[1][2] | 25[1] | One source reports a significantly lower solubility of 2 mg/mL. Another indicates solubility is ≥ 36 mg/mL[3]. This variability may be due to differences in the purity of Midecamycin used (i.e., Midecamycin complex vs. isolated Midecamycin A4) or experimental conditions. |

| Ethanol | 100[2] | Not Specified | Almost completely soluble in ethanol (>95.5%)[4]. |

| Water | Insoluble[1][2][5][6] | Not Specified | A predicted water solubility is 0.0935 mg/mL[5]. |

| Methanol | Very Soluble[4] | Not Specified | Quantitative data not available. |

| Chloroform | Very Soluble[4] | Not Specified | Quantitative data not available. |

| Ethyl Acetate | Very Soluble[4] | Not Specified | Quantitative data not available. |

| Benzene | Very Soluble[4] | Not Specified | Quantitative data not available. |

Note: The significant discrepancy in the reported DMSO solubility highlights the importance of empirical verification of solubility for specific batches of Midecamycin A4 under defined experimental conditions.

Experimental Protocols for Solubility Determination

Principle of the Saturation Shake-Flask Method

This method relies on the principle of achieving equilibrium between the dissolved and undissolved solute in a specific solvent at a constant temperature. An excess amount of the solid compound is added to the solvent and agitated until the concentration of the dissolved solute in the supernatant reaches a constant value, which represents the equilibrium solubility.

Generalized Experimental Protocol

-

Preparation of Materials:

-

Midecamycin A4 powder of known purity.

-

High-purity solvents (e.g., HPLC grade).

-

Calibrated analytical balance.

-

Vials or flasks with airtight seals.

-

A temperature-controlled shaker or incubator.

-

Centrifuge.

-

Syringes and syringe filters (e.g., 0.22 µm PTFE).

-

Calibrated volumetric flasks and pipettes.

-

An appropriate analytical instrument for quantification, such as a High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

-

Experimental Procedure:

-

Add an excess amount of Midecamycin A4 to a predetermined volume of the solvent in a vial. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker with a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the equilibration period, allow the samples to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining solid particles, centrifuge the supernatant at a high speed.

-

Filter the clarified supernatant through a syringe filter.

-

Accurately dilute the filtered solution with an appropriate solvent to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of Midecamycin A4 in the diluted solution using a validated analytical method (e.g., HPLC-UV).

-

Calculate the original solubility in mg/mL, taking into account the dilution factor.

-

The experiment should be performed in triplicate to ensure the reliability of the results.

-

Analytical Quantification

High-Performance Liquid Chromatography (HPLC) is a preferred method for quantifying the concentration of Midecamycin A4 in the saturated solution due to its specificity and ability to separate the analyte from any potential impurities or degradation products. A typical HPLC method would involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector at a wavelength where Midecamycin A4 exhibits strong absorbance.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of Midecamycin A4 using the saturation shake-flask method.

Caption: Workflow for Solubility Determination.

This guide provides a foundational understanding of the solubility of Midecamycin A4. For critical applications, it is strongly recommended that solubility is determined empirically under the specific conditions of intended use.

References

An In-depth Technical Guide to the Stability and Degradation Pathways of Midecamycin A4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and degradation pathways of Midecamycin A4, a 16-membered macrolide antibiotic. Due to the limited availability of direct stability studies on Midecamycin A4, this guide synthesizes information from studies on Midecamycin and its close structural analogs, primarily the 16-membered macrolides Spiramycin and Tylosin, to infer the stability profile and degradation mechanisms of Midecamycin A4. This approach is grounded in the understanding that macrolides with similar core structures often exhibit comparable degradation behaviors.

General Stability Profile

Midecamycin A4, as a component of the Midecamycin complex, is relatively stable in solution under controlled conditions. A study on Midecamycin tablet solutions (2.0 mg/mL) indicated stability for up to 48 hours at 25°C, with no new degradation peaks observed via HPLC and a relative standard deviation (RSD) of the peak area of no more than 5%.[1] However, like other macrolide antibiotics, Midecamycin A4 is susceptible to degradation under forced stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The 16-membered lactone ring of Midecamycin A4 is generally more stable in acidic conditions compared to 14-membered macrolides like erythromycin.

Hydrolytic Degradation

Midecamycin A4 is expected to undergo degradation under both acidic and basic hydrolytic conditions.

Acidic Hydrolysis: While 16-membered macrolides are more acid-stable than their 14-membered counterparts, degradation can still occur. The primary pathway for acid-catalyzed degradation of related macrolides involves the hydrolysis of the glycosidic bonds, leading to the cleavage of the sugar moieties. For instance, studies on spiramycin derivatives show that acid-catalyzed degradation leads to the loss of the forosamine or mycarose sugar residues.[2]

Basic Hydrolysis: Under alkaline conditions, Midecamycin can undergo an allylic rearrangement to form an isomer called neoisomidecamycin. This reaction was observed when a 9-trichloroacetylmidecamycin derivative was treated with aqueous alkali.[3] Additionally, hydrolysis of the lactone ring and ester groups can occur under basic conditions. Studies on spiramycin have shown degradation under hydrolytic conditions.[3][4][5]

Inferred Quantitative Data for Hydrolytic Degradation of Midecamycin A4

| Stress Condition | Time (hours) | Inferred % Degradation | Primary Degradation Products | Reference Analog |

| 0.1 M HCl | 24 | 10-20% | Cleavage of sugar moieties | Spiramycin, Tylosin |

| 0.1 M NaOH | 24 | 20-40% | Neoisomidecamycin, Lactone ring hydrolysis | Midecamycin, Spiramycin |

| Neutral (Water) | 48 | < 5% | Minimal degradation | Midecamycin |

Oxidative Degradation

The susceptibility of Midecamycin A4 to oxidation is inferred from studies on related macrolides. While some 16-membered macrolides like spiramycin are reported to be stable under oxidative stress[4][5], others like tylosin are sensitive to oxidative conditions.[6] Given the structural features of Midecamycin A4, including the presence of tertiary amine and ether linkages, it is plausible that it could be susceptible to oxidation, particularly with strong oxidizing agents like hydrogen peroxide. Potential oxidation products could include N-oxides and products of oxidative cleavage of the macrolactone ring.

Inferred Quantitative Data for Oxidative Degradation of Midecamycin A4

| Stress Condition | Time (hours) | Inferred % Degradation | Potential Degradation Products | Reference Analog |

| 3% H₂O₂ | 24 | 5-15% | N-oxides | Tylosin |

| 30% H₂O₂ | 24 | 15-30% | N-oxides, Oxidative cleavage products | Tylosin |

Photolytic Degradation

Photostability is a critical parameter for drug substances. While spiramycin has been reported to be stable under photolytic conditions[4][5], studies on tylosin have shown it undergoes photodegradation, forming isomers.[7] Therefore, it is recommended to evaluate the photostability of Midecamycin A4 according to ICH Q1B guidelines. Exposure to UV and visible light could potentially lead to isomerization or other degradation pathways.

Inferred Quantitative Data for Photolytic Degradation of Midecamycin A4

| Stress Condition | Duration | Inferred % Degradation | Potential Degradation Products | Reference Analog |

| ICH Q1B (UV/Vis) | - | 5-10% | Photo-isomers | Tylosin |

Thermal Degradation

Thermal stability studies are essential to determine appropriate storage and handling conditions. Spiramycin has been shown to be stable under thermal stress.[4][5] However, as with any complex organic molecule, elevated temperatures can lead to degradation. For Midecamycin A4, thermal stress could potentially lead to hydrolysis, dehydration, or other rearrangement reactions.

Inferred Quantitative Data for Thermal Degradation of Midecamycin A4

| Stress Condition | Time (hours) | Inferred % Degradation | Potential Degradation Products | Reference Analog |

| 60°C (Solid) | 48 | < 5% | Minimal degradation | Spiramycin |

| 60°C (Solution) | 24 | 5-10% | Hydrolysis products | General macrolide stability |

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on Midecamycin A4, based on established protocols for macrolide antibiotics and ICH guidelines.

General Sample Preparation:

Prepare a stock solution of Midecamycin A4 in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Hydrolytic Degradation Protocol:

-

Acid Hydrolysis:

-

To 1 mL of the Midecamycin A4 stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Keep the solution at room temperature (25°C) or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the Midecamycin A4 stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Follow the same procedure as for acid hydrolysis, neutralizing the aliquots with 0.1 M HCl.

-

-

Neutral Hydrolysis:

-

To 1 mL of the Midecamycin A4 stock solution, add 1 mL of purified water.

-

Heat the solution at a controlled temperature (e.g., 60°C) for a specified period.

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

-

Oxidative Degradation Protocol:

-

To 1 mL of the Midecamycin A4 stock solution, add 1 mL of hydrogen peroxide (H₂O₂) solution of appropriate concentration (e.g., 3% or 30%).

-

Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

At each time point, withdraw an aliquot and dilute it with the mobile phase for analysis.

Photolytic Degradation Protocol:

-

Expose a solution of Midecamycin A4 (e.g., 1 mg/mL in a transparent container) and a solid sample to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

After the exposure period, dissolve the solid sample and dilute both the solution and the dissolved solid sample with the mobile phase for analysis.

Thermal Degradation Protocol:

-

Solid State:

-

Place a known amount of Midecamycin A4 powder in a controlled temperature oven (e.g., 60°C).

-

After a specified period (e.g., 24, 48 hours), remove the sample, allow it to cool, and dissolve it in a suitable solvent.

-

Dilute the solution with the mobile phase for analysis.

-

-

Solution State:

-

Prepare a solution of Midecamycin A4 (e.g., 1 mg/mL) in a suitable solvent.

-

Place the solution in a controlled temperature oven (e.g., 60°C).

-

At specified time points, withdraw aliquots, cool them to room temperature, and dilute with the mobile phase for analysis.

-

Analytical Methodology:

All stressed samples should be analyzed using a validated stability-indicating HPLC or UPLC method, preferably coupled with a mass spectrometer (LC-MS) for the identification of degradation products.

-

Chromatographic System: A reversed-phase HPLC system with a C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol) is often used for macrolide analysis.

-

Detection: UV detection at an appropriate wavelength (e.g., around 232 nm for Midecamycin) and mass spectrometric detection for identification of degradants.

Visualizations

Degradation Pathways and Experimental Workflow Diagrams

Caption: Inferred degradation pathways of Midecamycin A4.

Caption: Typical experimental workflow for forced degradation studies.

References

- 1. mdpi.com [mdpi.com]

- 2. Acid catalysed degradation of some spiramycin derivatives found in the antibiotic bitespiramycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modification of the macrolide antibiotic midecamycin. III. Formation of neoisomidecamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Aerobic degradation and photolysis of tylosin in water and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Midecamycin A4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Midecamycin A4, a macrolide antibiotic, tailored for researchers, scientists, and drug development professionals. The document covers its core molecular properties, mechanism of action, resistance pathways, and detailed experimental protocols.

Core Molecular Data

Midecamycin A4 is a 16-membered macrolide antibiotic. Its fundamental molecular characteristics are summarized below.

| Property | Value |

| Molecular Formula | C42H67NO15[1] |

| Molecular Weight | 826.0 g/mol [1] |

| CAS Number | 36083-82-6[1] |

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Midecamycin A4, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2][3][4] This process is initiated by the binding of the molecule to the 50S subunit of the bacterial ribosome.[2][4] Specifically, it binds near the peptidyl transferase center, obstructing the nascent peptide exit tunnel.[2][5] This steric hindrance prevents the elongation of the polypeptide chain, ultimately leading to the cessation of bacterial growth.[2][6] The selectivity of Midecamycin A4 for bacterial ribosomes over eukaryotic ribosomes ensures its targeted antibacterial activity with minimal impact on the host.[2]

Resistance Pathways

Bacterial resistance to Midecamycin A4 can develop through several mechanisms. A primary mode of resistance involves the modification of the antibiotic's target site on the ribosome. This is often achieved through the methylation of the 23S rRNA within the 50S subunit, which reduces the binding affinity of the macrolide.[7] Another significant resistance mechanism is the enzymatic inactivation of the Midecamycin A4 molecule itself. Glycosylation, for instance, has been shown to inactivate midecamycin, rendering it ineffective.[8]

Experimental Protocols

Antimicrobial Susceptibility Testing (AST) - Broth Microdilution Method

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of Midecamycin A4 against a specific bacterial strain. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[9][10]

Materials:

-

Midecamycin A4

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)[11]

-

96-well microtiter plates[9]

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

Procedure:

-

Preparation of Midecamycin A4 Stock Solution: Prepare a stock solution of Midecamycin A4 in a suitable solvent, such as DMSO.[3]

-

Serial Dilutions: Perform serial two-fold dilutions of the Midecamycin A4 stock solution in CAMHB in the 96-well microtiter plate.[10] The final volume in each well should be 50 µL.[12]

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[13] Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.[12]

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.[12] Include a positive control (broth and inoculum without antibiotic) and a negative control (broth only).[12]

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-24 hours.[9]

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Midecamycin A4 in which there is no visible bacterial growth.[10]

In Vitro Protein Synthesis Inhibition Assay

This assay measures the ability of Midecamycin A4 to inhibit protein synthesis in a cell-free system.[14][15]

Materials:

-

Midecamycin A4

-

Cell-free transcription-translation (IVT) system (e.g., E. coli S30 extract)

-

DNA template encoding a reporter protein (e.g., luciferase or GFP)

-

Amino acid mixture containing a radiolabeled or fluorescently labeled amino acid

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the components of the IVT system, including the cell extract, buffer, and amino acid mixture.

-

Addition of Midecamycin A4: Add varying concentrations of Midecamycin A4 to the reaction tubes. Include a control reaction with no antibiotic.

-

Initiation of Reaction: Add the DNA template to each tube to initiate the transcription and translation process.

-

Incubation: Incubate the reactions at the optimal temperature for the IVT system (typically 37°C) for a specified period (e.g., 60-90 minutes).[15]

-

Measurement of Protein Synthesis: Quantify the amount of newly synthesized reporter protein. If a radiolabeled amino acid was used, this can be done by measuring the incorporated radioactivity using a scintillation counter. If a fluorescently labeled amino acid or a fluorescent reporter protein was used, measure the fluorescence using a plate reader.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition for each concentration of Midecamycin A4 relative to the no-antibiotic control. This will allow for the determination of the IC50 value.

References

- 1. Midecamycin A4 | C42H67NO15 | CID 76971499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Midecamycin Acetate? [synapse.patsnap.com]

- 3. selleckchem.com [selleckchem.com]

- 4. toku-e.com [toku-e.com]

- 5. Binding Site of Macrolide Antibiotics on the Ribosome: New Resistance Mutation Identifies a Specific Interaction of Ketolides with rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of inhibition of protein synthesis by macrolide and lincosamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Midecamycin Is Inactivated by Several Different Sugar Moieties at Its Inactivation Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apec.org [apec.org]

- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fpharm.uniba.sk [fpharm.uniba.sk]

- 14. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

Midecamycin A4: An In-depth Technical Guide on its Mode of Action Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Midecamycin is a macrolide antibiotic complex produced by Streptomyces mycarofaciens. It is composed of several components, with Midecamycin A1 being the most abundant. Midecamycin A4 is one of the minor components of this complex. Like other macrolide antibiotics, midecamycin exhibits potent activity against a broad spectrum of bacteria, particularly Gram-positive organisms. This technical guide provides a comprehensive overview of the mode of action of Midecamycin A4, focusing on its interaction with bacterial ribosomes, inhibition of protein synthesis, and the mechanisms of resistance. This document also includes detailed experimental protocols for key assays and visual representations of the underlying molecular processes.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary mode of action of Midecamycin A4, consistent with other macrolide antibiotics, is the inhibition of bacterial protein synthesis.[1][2][3][4] This bacteriostatic effect is achieved by targeting the bacterial ribosome, a critical cellular machine responsible for translating messenger RNA (mRNA) into proteins.[3][5]

Ribosomal Binding Site

Midecamycin A4 specifically binds to the 50S subunit of the bacterial 70S ribosome.[1][3][6] The binding site is located within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptide chains emerge from the ribosome.[3] This binding pocket is primarily composed of segments of the 23S ribosomal RNA (rRNA) and is in close proximity to the peptidyl transferase center (PTC), the active site responsible for peptide bond formation. The 16-membered lactone ring of midecamycin and its sugar moieties are crucial for this interaction.[5]

dot

Caption: Midecamycin A4 binds to the 50S ribosomal subunit.

Inhibition of Polypeptide Elongation

By binding within the NPET, Midecamycin A4 sterically hinders the passage of the growing polypeptide chain. This obstruction prevents the translocation of peptidyl-tRNA from the A-site to the P-site of the ribosome, a crucial step in the elongation cycle of protein synthesis.[6] The result is the premature dissociation of the peptidyl-tRNA from the ribosome, leading to the cessation of protein production and ultimately inhibiting bacterial growth.[6]

Data Presentation: In Vitro Antibacterial Activity

While specific MIC (Minimum Inhibitory Concentration) data for Midecamycin A4 is limited in publicly available literature, data for the closely related Midecamycin and Midecamycin Acetate provide a strong indication of its activity spectrum. Midecamycin has demonstrated high activity against various Gram-positive bacteria.[1][7]

| Gram-positive Bacteria | Midecamycin Acetate MIC (µg/mL) | Reference |

| Staphylococcus aureus | MICs are generally low, with therapeutic efficacy demonstrated in vivo.[7] | [7] |

| Streptococcus pyogenes | In vivo therapeutic efficacy demonstrated.[7] | [7] |

| Streptococcus pneumoniae | In vivo therapeutic efficacy demonstrated, with MICs comparable to josamycin.[7] | [7] |

| Clostridium perfringens | In vivo therapeutic efficacy demonstrated.[7] | [7] |

| Staphylococci (general) | < 3.1 | [2] |

| Streptococci (general) | < 3.1 | [2] |

Note: The provided data is for Midecamycin Acetate and general Midecamycin. Specific MIC values for Midecamycin A4 may vary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Materials:

-

Bacterial Culture: Prepare a fresh overnight culture of the Gram-positive bacterium on an appropriate agar medium (e.g., Blood Agar for Streptococci, Mueller-Hinton Agar for Staphylococci).

-

Inoculum Preparation: Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

-

Antimicrobial Stock Solution: Prepare a stock solution of Midecamycin A4 in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a concentration of 1280 µg/mL.

-

Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

-

Add 100 µL of sterile MHB to all wells of the microtiter plate.

-

Add 100 µL of the Midecamycin A4 stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to create a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last well.

-

Add 10 µL of the prepared bacterial inoculum to each well, except for a sterility control well (broth only). Include a growth control well (broth and inoculum, no antibiotic).

-

Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

-

The MIC is the lowest concentration of Midecamycin A4 that completely inhibits visible growth of the bacteria.

dot

Caption: Overview of resistance mechanisms against Midecamycin A4.

Conclusion

Midecamycin A4 is a potent inhibitor of protein synthesis in Gram-positive bacteria, acting through a well-defined mechanism of binding to the 50S ribosomal subunit and obstructing the nascent peptide exit tunnel. Its efficacy is supported by in vitro and in vivo data for the midecamycin complex. Understanding its precise interactions with the ribosome and the mechanisms by which bacteria develop resistance is crucial for its clinical application and for the development of new macrolide antibiotics that can overcome existing resistance. The experimental protocols provided in this guide offer a framework for the continued investigation of Midecamycin A4 and other macrolide antibiotics. Further research is warranted to elucidate the specific quantitative activity of Midecamycin A4 against a wider range of clinical isolates and to explore its potential interactions with bacterial signaling pathways beyond the direct inhibition of protein synthesis.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. goldbio.com [goldbio.com]

- 3. Ribosome-binding and anti-microbial studies of the mycinamicins, 16-membered macrolide antibiotics from Micromonospora griseorubida - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 5. 16-membered macrolide antibiotics: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Bacteriological evaluation of midecamycin acetate and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Midecamycin A4: A Technical Deep Dive into a 16-Membered Macrolide Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Abstract

Midecamycin A4, a 16-membered macrolide antibiotic derived from Streptomyces mycarofaciens, presents a significant area of interest in the ongoing search for effective antimicrobial agents. This technical guide provides an in-depth comparison of Midecamycin A4 with other clinically important macrolides—erythromycin, azithromycin, and clarithromycin. It delves into its mechanism of action, comparative in vitro activity, pharmacokinetic profiles, and the methodologies underpinning these evaluations. Through detailed data presentation and visualization, this document aims to equip researchers and drug development professionals with a comprehensive understanding of Midecamycin A4's potential role in the antibacterial armamentarium.

Introduction

Macrolide antibiotics have long been a cornerstone in the treatment of various bacterial infections. Their primary mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit. Midecamycin is a macrolide antibiotic with a broad spectrum of activity, particularly against Gram-positive bacteria and some Gram-negative organisms, as well as atypical pathogens like Mycoplasma.[1] Often administered as midecamycin acetate to enhance absorption, its efficacy and pharmacokinetic profile warrant a detailed comparison with other widely used macrolides to ascertain its therapeutic potential and niches.[2][3]

Mechanism of Action: Targeting the Bacterial Ribosome

Like other macrolide antibiotics, Midecamycin A4 exerts its bacteriostatic effect by binding to the 50S subunit of the bacterial ribosome. This interaction occurs within the nascent peptide exit tunnel (NPET), near the peptidyl transferase center (PTC).[4][5] This binding leads to the obstruction of the tunnel, thereby physically hindering the elongation of the nascent polypeptide chain.[6]

Recent studies suggest a more nuanced mechanism than simple steric hindrance. The binding of macrolides can allosterically alter the conformation of the PTC, interfering with the catalysis of peptide bond formation between specific amino acid substrates.[7] This selective inhibition of protein synthesis is dependent on the sequence of the nascent peptide.[7] The presence of mutations in the 23S rRNA, a component of the 50S subunit, can prevent macrolide binding, leading to bacterial resistance.[4]

Comparative In Vitro Activity

The in vitro efficacy of an antibiotic is a critical determinant of its potential clinical utility. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are a standard measure of in vitro activity. The following tables summarize the available MIC data for Midecamycin A4 and other macrolides against key bacterial pathogens.

Table 1: Comparative MIC90 Values (μg/mL) Against Gram-Positive Bacteria

| Bacterium | Midecamycin A4 (or derivative) | Erythromycin | Azithromycin | Clarithromycin |

| Streptococcus pyogenes | ≤0.06 (diacetate)[7] | 0.5[7] | >128 | 0.5 |

| Staphylococcus aureus | 1[8] | - | - | - |

| Mycoplasma pneumoniae | 8[2] | >128[2] | 16[2] | - |

Table 2: Comparative MIC90 Values (μg/mL) Against Atypical Bacteria

| Bacterium | Midecamycin A4 (or derivative) | Erythromycin | Azithromycin | Clarithromycin |

| Ureaplasma urealyticum | ≤0.05 (acetate) | 0.1-0.78 | 1[2] | - |